Cryogenine

概要

説明

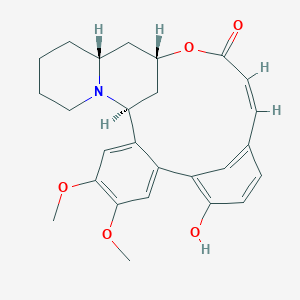

Vertine (chemical formula: C26H29NO5) is a biphenylquinolizidine lactone alkaloid . It is found in the plants Sinicuichi (Heimia salicifolia) and H. myrtifolia. Unlike some other alkaloids, vertine does not exhibit psychoactive properties in humans up to a dose of 310 mg. it has demonstrated anti-inflammatory activity similar to aspirin.

準備方法

ベルチンは、さまざまな経路を通じて合成できます。注目すべき方法の1つは、アリール-アリールカップリングと環化メタセシスを用いて、ラクトンカルボニル機能にZ-アルケンαを付加することです。 同じ手順は、主要なキノリジジン-2-オンジアステレオマーの塩基誘起エピマー化後、別の関連アルカロイドである(+)-リトリンの合成にも使用されてきました .

3. 化学反応解析

ベルチンは、酸化、還元、置換など、いくつかの種類の反応を起こします。これらの反応で使用される一般的な試薬と条件は、特定の変換によって異なります。これらの反応から生成される主な生成物には、コアキノリジジン構造の誘導体が含まれます。

4. 科学研究アプリケーション

ベルチンは、さまざまな科学分野で応用されています。

化学: 研究者は、その反応性を研究し、反応機構を探求するためのモデル化合物として使用しています。

生物学: ベルチンの細胞プロセスや生物学的システムへの影響は、興味深いものです。

医学: 調査は、その抗炎症特性と潜在的な治療的用途に焦点を当てています。

産業: ベルチンのユニークな構造は、新しい材料や医薬品の開発のインスピレーションとなる可能性があります。

化学反応の分析

Vertine undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the specific transformation. Major products formed from these reactions include derivatives of the core quinolizidine structure.

科学的研究の応用

Pharmacological Applications

1.1 Anti-inflammatory Properties

Cryogenine has been shown to exhibit significant anti-inflammatory effects. Research indicates that it inhibits prostaglandin synthetase, an enzyme involved in the inflammatory response. A study conducted in 1971 demonstrated that this compound reduced inflammatory processes in animal models, including rats and guinea pigs. The compound's IC50 value for prostaglandin synthetase inhibition is reported to be 424 μM, suggesting its potential as an anti-inflammatory agent .

1.2 Hypothermic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its hypothermic effects. Early investigations revealed that it could lower body temperature in rats and dogs. This property may have implications for therapeutic applications where controlled body temperature is necessary.

Biomedical Research

2.1 Drug Development

this compound's unique chemical structure and biological activities make it a candidate for drug development. Its ability to modulate inflammatory responses can be explored further to develop new treatments for conditions such as arthritis or other inflammatory diseases. Ongoing research is necessary to elucidate the mechanisms underlying its pharmacological effects and to assess its safety and efficacy in humans.

2.2 Tissue Engineering

Recent advancements in biomaterials have highlighted the potential of this compound in tissue engineering applications. Its biocompatibility and ability to interact with biological systems suggest that it could be integrated into scaffolds for tissue regeneration. Research on cryogels, which can incorporate bioactive compounds like this compound, shows promise in enhancing cell viability and promoting tissue healing .

Case Studies

3.1 Study on Anti-inflammatory Effects

A pivotal study published in 1971 investigated the anti-inflammatory effects of this compound on laboratory animals. The results indicated a marked decrease in inflammation markers following administration of this compound, supporting its potential use as an anti-inflammatory therapeutic agent.

3.2 Exploration of Hypothermic Effects

Another study focused on the hypothermic properties of this compound, documenting significant reductions in body temperature among treated animals compared to controls. This effect opens avenues for research into this compound’s potential role in managing hyperthermia or related conditions.

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Safety and Efficacy : Comprehensive clinical trials are required to establish the safety profile and therapeutic efficacy of this compound.

- Mechanistic Understanding : Further research is needed to fully understand the mechanisms through which this compound exerts its biological effects.

- Scalability : The production and formulation of this compound for pharmaceutical use must be optimized for scalability and cost-effectiveness.

作用機序

ベルチンがその効果を発揮する正確なメカニズムは、活発な研究分野です。これは、特定の分子標的とシグナル伝達経路との相互作用を含む可能性があります。これらのメカニズムを完全に解明するには、さらなる研究が必要です。

6. 類似化合物の比較

ベルチンは、ビフェニルキノリジジン構造が特徴です。他のアルカロイドと類似点がありますが、その独特の特性により、さらなる探求の興味深い対象となっています。

類似化合物との比較

Vertine stands out due to its biphenylquinolizidine structure. While it shares similarities with other alkaloids, its distinct features make it an intriguing subject for further exploration.

生物活性

Cryogenine is a quinolizidine alkaloid derived from the plant Heimia salicifolia. It has garnered attention for its potential biological activities, particularly its anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

Chemical Structure

This compound's chemical structure is characterized by its unique quinolizidine skeleton. Its molecular formula is with a CAS number of 10308-13-1. The structure contributes to its biological activity, particularly in modulating inflammatory responses.

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : this compound inhibits prostaglandin synthetase with an IC50 value of 424 μM, which suggests a significant role in reducing inflammation by modulating prostaglandin synthesis .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Studies : In vitro studies demonstrated that this compound effectively reduces inflammation markers through the inhibition of prostaglandin synthesis. This effect was observed in various cell types, including macrophages and fibroblasts.

- Cytotoxicity Research : A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound induces apoptosis through mitochondrial pathways, although further research is needed to quantify its efficacy across different cancer types .

- Neuroprotective Effects : Research into the neuroprotective properties of this compound revealed its potential to protect neuronal cells from oxidative damage. This was evidenced by its ability to reduce cell death in models subjected to oxidative stress .

特性

IUPAC Name |

(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099973 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10308-13-1 | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryogenine (alkaloid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does cryogenine possess immunosuppressive activity?

A1: Studies indicate that this compound, at effective anti-inflammatory doses, lacks significant immunosuppressive capabilities []. Unlike immunosuppressants like cyclophosphamide, it doesn't effectively prevent the development of immune-mediated inflammation [].

Q2: How does this compound interact with bradykinin?

A2: Kinetic experiments on rat uteri suggest that this compound acts as a competitive inhibitor of synthetic bradykinin [], potentially contributing to its anti-inflammatory effects.

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts don't explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases or primary literature would be needed for this information.

Q4: Is there spectroscopic data available for this compound?

A4: The provided abstracts don't include specific spectroscopic data. To obtain such information, refer to analytical chemistry research focusing on this compound characterization.

Q5: How do structural modifications of this compound affect its anti-inflammatory activity?

A5: Research indicates that benzoquinolizine derivatives, structurally related to this compound, demonstrate varying degrees of anti-inflammatory activity []. Specifically, derivatives with reserpine-like activity showed efficacy against both exudative and proliferative inflammation models []. Further structure-activity relationship studies are needed to understand the specific structural features contributing to these effects.

Q6: What is known about the stability of this compound under various conditions?

A6: The provided research abstracts don't provide details on the stability of this compound under different conditions. Stability studies are crucial for understanding storage requirements and potential degradation pathways.

Q7: Does this compound affect blood glucose levels?

A7: Interestingly, while exhibiting anti-inflammatory activity, this compound was observed to elevate blood glucose levels in rats, both in the presence and absence of induced inflammation [].

Q8: What in vivo models have been used to study this compound's anti-inflammatory activity?

A8: Researchers have employed several in vivo models, primarily in rats, to assess this compound's effects. These include:

- Carrageenin-induced pedal edema (acute inflammation) [, , , ]

- Mycobacterium butyricum adjuvant-induced polyarthritis (chronic inflammation) [, ]

- Cotton pellet granuloma (proliferative inflammation) []

Q9: Has this compound's anti-inflammatory efficacy been investigated in clinical trials?

A9: While early medical literature mentions this compound's use as an antipyretic and analgesic [], the provided research abstracts lack information on recent clinical trials evaluating its efficacy and safety. Further research is necessary to determine its potential for human use.

Q10: Are there any known toxicities or adverse effects associated with this compound?

A10: Historical medical literature and case reports highlight the potential for this compound to cause hemolytic anemia, particularly at higher doses [, , , ]. Other reported adverse effects include agranulocytosis and severe anemia, particularly in children when administered in combination with pyramidon [, ]. These findings underscore the importance of careful dosage considerations and monitoring for potential hematological toxicity.

Q11: Does this compound interact with other drugs?

A11: While specific drug-drug interactions haven't been extensively studied in the provided abstracts, it's crucial to be aware of potential interactions, especially considering this compound's historical use alongside pyramidon and sulfonamides [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。